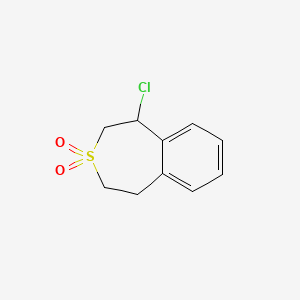
1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide is an organic compound that belongs to the class of benzothiepine derivatives This compound is characterized by the presence of a chlorine atom and a benzothiepine ring system with two oxygen atoms forming a dioxide structure
Preparation Methods
The synthesis of 1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide typically involves the chlorination of 1,2,4,5-tetrahydro-3-benzothiepine followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. Industrial production methods may involve continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide involves its interaction with specific molecular targets. The chlorine atom and dioxide functionalities play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activities, depending on the specific application.
Comparison with Similar Compounds
1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide can be compared with other benzothiepine derivatives such as:
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds exhibit a range of biological activities, including anticancer and antidiabetic properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5324-77-6 |
|---|---|
Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
5-chloro-1,2,4,5-tetrahydro-3λ6-benzothiepine 3,3-dioxide |
InChI |
InChI=1S/C10H11ClO2S/c11-10-7-14(12,13)6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2 |
InChI Key |
DWFHOYZCDGUMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















